molecular formula C14H15NO3S B14599500 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-16-6

2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14599500
CAS No.: 60264-16-6
M. Wt: 277.34 g/mol
InChI Key: PCGWVIUEURKYCR-UHFFFAOYSA-N
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Description

2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a pyridine ring substituted with a methanesulfonyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-ethylphenylmethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
  • 2-[(2-Propylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
  • 2-[(2-Butylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Uniqueness

2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its specific ethyl substitution on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

CAS No.

60264-16-6

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-[(2-ethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO3S/c1-2-12-7-3-4-8-13(12)11-19(17,18)14-9-5-6-10-15(14)16/h3-10H,2,11H2,1H3

InChI Key

PCGWVIUEURKYCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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